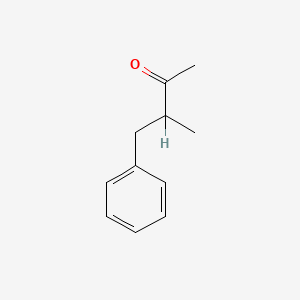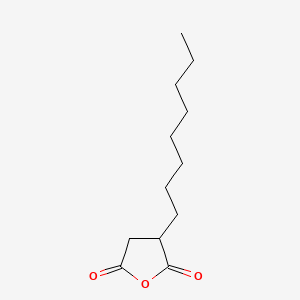
正辛基琥珀酸酐
描述
n-Octylsuccinic anhydride is an organic compound with the molecular formula C12H20O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by an octyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
科学研究应用
n-Octylsuccinic anhydride has a wide range of applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and as a cross-linking agent in biomaterials.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
Target of Action
n-Octylsuccinic anhydride is a chemical compound that primarily targets organic synthesis processes . It is used as a reagent and intermediate in these processes .
Mode of Action
The mode of action of n-Octylsuccinic anhydride involves its acylating properties . It can participate in acylation reactions to produce other organic compounds, such as octyl acid and octyl esters .
Biochemical Pathways
n-Octylsuccinic anhydride affects the biochemical pathways involved in organic synthesis . Its acylating properties allow it to modify these pathways, leading to the production of various organic compounds .
Pharmacokinetics
Its solubility in common organic solvents like ethanol and dimethylformamide suggests that it may have good bioavailability .
Result of Action
The result of n-Octylsuccinic anhydride’s action is the production of various organic compounds through acylation reactions . These compounds include octyl acid and octyl esters .
Action Environment
The action of n-Octylsuccinic anhydride can be influenced by environmental factors. For instance, the reaction temperature can affect the efficiency of the acylation reactions it participates in . It should be stored in a cool, dry place, away from sources of ignition and oxidizing agents for stability .
生化分析
Biochemical Properties
n-Octylsuccinic anhydride plays a significant role in biochemical reactions, particularly in the modification of biomolecules through acylation. It interacts with enzymes, proteins, and other biomolecules by forming covalent bonds with hydroxyl and amino groups. This interaction can alter the structure and function of the biomolecules, leading to changes in their biochemical properties . For example, n-Octylsuccinic anhydride can react with hydroxyl groups in cellulose to form ester bonds, resulting in modified cellulose with increased hydrophobicity .
Cellular Effects
n-Octylsuccinic anhydride has been shown to influence various cellular processes. It can modify the surface properties of cells by reacting with cell membrane components, leading to changes in cell signaling pathways and gene expression . Additionally, n-Octylsuccinic anhydride can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These changes can impact cell function and overall cellular health .
Molecular Mechanism
The molecular mechanism of n-Octylsuccinic anhydride involves its ability to form covalent bonds with biomolecules through acylation reactions. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation, depending on the specific interaction . For instance, n-Octylsuccinic anhydride can inhibit the activity of certain enzymes by modifying their active sites, thereby preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Octylsuccinic anhydride can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to moisture and high temperatures . Long-term exposure to n-Octylsuccinic anhydride can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of n-Octylsuccinic anhydride in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting metabolic activity . At high doses, n-Octylsuccinic anhydride can exhibit toxic effects, including cellular damage, enzyme inhibition, and adverse effects on organ function . It is essential to determine the appropriate dosage to avoid toxicity and achieve the desired biochemical effects.
Metabolic Pathways
n-Octylsuccinic anhydride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can participate in acylation reactions, leading to the formation of modified biomolecules with altered metabolic properties . For example, n-Octylsuccinic anhydride can modify fatty acids and other lipids, affecting their metabolic flux and levels of metabolites . These interactions can influence overall metabolic activity and energy production in cells .
Transport and Distribution
Within cells and tissues, n-Octylsuccinic anhydride is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters on the cell membrane, facilitating its uptake and distribution within the cell . Once inside the cell, n-Octylsuccinic anhydride can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of n-Octylsuccinic anhydride is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, n-Octylsuccinic anhydride can be localized to the endoplasmic reticulum, where it participates in protein modification and lipid metabolism . Its localization can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: n-Octylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with octanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride. The reaction can be represented as follows:
Succinic Anhydride+Octanol→n-Octylsuccinic Anhydride+Water
Industrial Production Methods: In industrial settings, the production of n-octylsuccinic anhydride often involves the use of deep eutectic solvents as reaction media. This method is advantageous due to its simplicity, mild reaction conditions, and high yield. The reaction is typically carried out at a temperature of 80°C for about 1 hour .
化学反应分析
Types of Reactions: n-Octylsuccinic anhydride undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Hydrolysis: Reacts with water to form carboxylic acids.
Common Reagents and Conditions:
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are commonly used.
Amidation: Amines and mild heating are typically required.
Hydrolysis: Water and mild acidic or basic conditions are used.
Major Products:
Esterification: Produces esters and water.
Amidation: Produces amides and water.
Hydrolysis: Produces carboxylic acids.
相似化合物的比较
- n-Octenylsuccinic anhydride
- n-Dodecylsuccinic anhydride
- n-Hexadecylsuccinic anhydride
Comparison: n-Octylsuccinic anhydride is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. Compared to n-octenylsuccinic anhydride, it lacks the double bond, making it more stable. Compared to n-dodecylsuccinic anhydride and n-hexadecylsuccinic anhydride, it has a shorter alkyl chain, which can influence its solubility and reactivity in different solvents and reaction conditions .
属性
IUPAC Name |
3-octyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJCSERLBQROJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884045 | |
| Record name | 2,5-Furandione, dihydro-3-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4200-92-4 | |
| Record name | Dihydro-3-octyl-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4200-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Furandione, dihydro-3-octyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4200-92-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandione, dihydro-3-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Furandione, dihydro-3-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-3-octylfuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does n-Octylsuccinic Anhydride interact with nanocellulose to modify its properties?
A1: n-Octylsuccinic Anhydride reacts with the hydroxyl groups present on the surface of nanocellulose. [] This reaction leads to the grafting of hydrophobic octyl groups onto the nanocellulose backbone. This grafting process increases the hydrophobicity of the nanocellulose, as evidenced by changes in contact angle measurements. [] Increased hydrophobicity can improve the compatibility of nanocellulose with hydrophobic polymers in composite materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


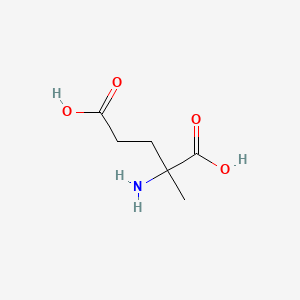

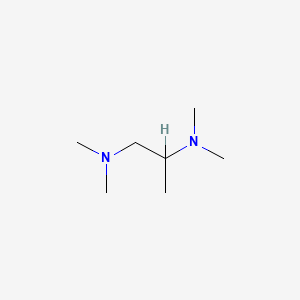
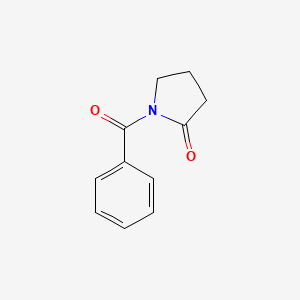


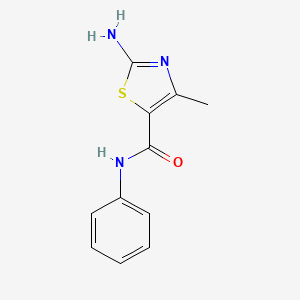

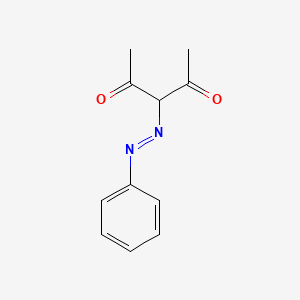

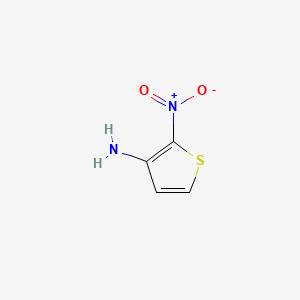
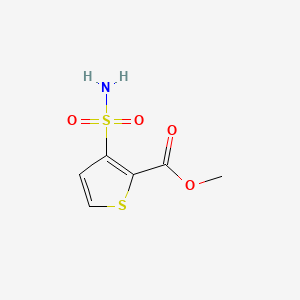
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1583291.png)
